

Herqueline: A Fungal Piperazine Alkaloid with Therapeutic Potential

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Compound of Interest

Compound Name: *Herqueline*
Cat. No.: B1201393

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Herqueline, a structurally complex piperazine alkaloid isolated from the fungus *Penicillium herquei*, has garnered significant interest within the scientific community due to its notable biological activities. This technical guide provides a comprehensive overview of the current knowledge surrounding **herqueline**, with a particular focus on its role as a fungal metabolite. The document details its discovery, chemical properties, biosynthetic pathway, and established biological functions, including its anti-influenza and platelet aggregation inhibitory effects. This guide is intended to serve as a valuable resource for researchers and professionals in drug discovery and development by consolidating key data, outlining detailed experimental protocols, and visualizing complex biochemical processes. While the precise molecular mechanisms and signaling pathways underlying **herqueline**'s bioactivities are still under investigation, this guide lays the groundwork for future research into this promising natural product.

Introduction

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds, many of which have been developed into life-saving therapeutics. Among these, the alkaloids represent a significant class of natural products with a broad spectrum of pharmacological properties. **Herqueline** is a piperazine alkaloid first isolated from the culture broth of the fungus *Penicillium herquei*.^[1] It is characterized by a unique and highly strained

molecular architecture. Early investigations into its biological profile revealed its capacity to inhibit platelet aggregation.^[1] More recent studies have expanded its known bioactivities to include antiviral properties, specifically against the influenza virus. This dual activity makes **herqueline** a compelling lead compound for further investigation in the fields of thrombosis and infectious diseases. This guide aims to provide a detailed technical overview of **herqueline**, summarizing the current state of knowledge and providing practical information for researchers.

Chemical Properties and Characterization

Herqueline is a crystalline solid with the molecular formula C₁₉H₂₆N₂O₂.^[1] Its structure has been elucidated through a combination of spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR).

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₁₉ H ₂₆ N ₂ O ₂	[1]
Molecular Weight	314.4 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in methanol, ethanol, DMSO	

Spectroscopic Data

A definitive public source for the complete ¹H and ¹³C NMR spectral data of **herqueline** is not readily available in the aggregated search results. For detailed structural elucidation and verification, researchers are advised to consult specialized chemical databases or the primary literature reporting its isolation and characterization.

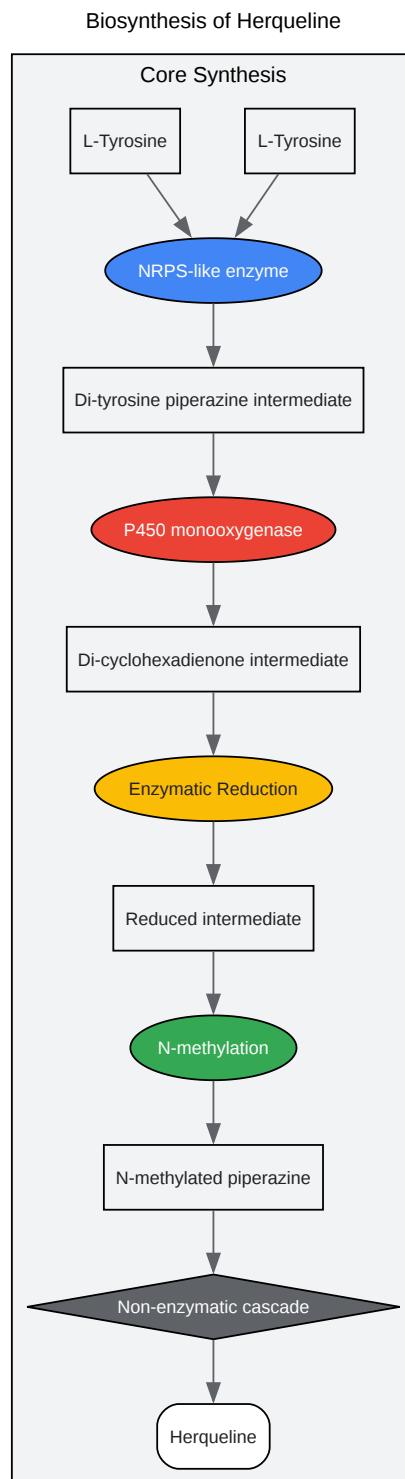
Biosynthesis of Herqueline

The biosynthetic pathway of **herqueline** in *Penicillium herquei* has been elucidated and is a concise pathway involving a nonribosomal peptide synthetase (NRPS) and a P450 enzyme. The pathway begins with the condensation of two L-tyrosine molecules.

Key Enzymes and Steps

The biosynthesis of **herqueline** is initiated by a single-module NRPS-like enzyme that condenses two molecules of L-tyrosine to form a di-tyrosine piperazine intermediate. This is followed by an oxidative C-C bond formation catalyzed by a P450 monooxygenase to create a strained ring system. A subsequent N-methylation of the piperazine core acts as a trigger for a cascade of stereoselective and nonenzymatic transformations, ultimately leading to the formation of the complex multicyclic core of **herqueline**.

Biosynthetic Pathway Diagram



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Caption: Proposed biosynthetic pathway of **herqueline**.

Biological Activities

Herqueline exhibits two primary biological activities: inhibition of platelet aggregation and antiviral activity against the influenza virus.

Inhibition of Platelet Aggregation

Herqueline has been shown to inhibit platelet aggregation induced by adenosine diphosphate (ADP).

Quantitative Data on Platelet Aggregation Inhibition

Agonist	IC ₅₀ (μM)	Reference
ADP	180	
Platelet-Activating Factor (PAF)	240	

Anti-influenza Virus Activity

Herqueline has demonstrated inhibitory effects on the replication of the influenza A virus.

Quantitative Data on Anti-influenza Virus Activity

Virus Strain	Cell Line	IC ₅₀ (μg/mL)	Reference
Influenza A/PR/8/34	MDCK	10	

Mechanism of Action and Signaling Pathways

The precise molecular mechanisms through which **herqueline** exerts its biological effects are not yet fully elucidated. There is currently no direct evidence in the scientific literature linking **herqueline** to the modulation of specific cellular signaling pathways such as NF-κB, MAPK, or PI3K-Akt.

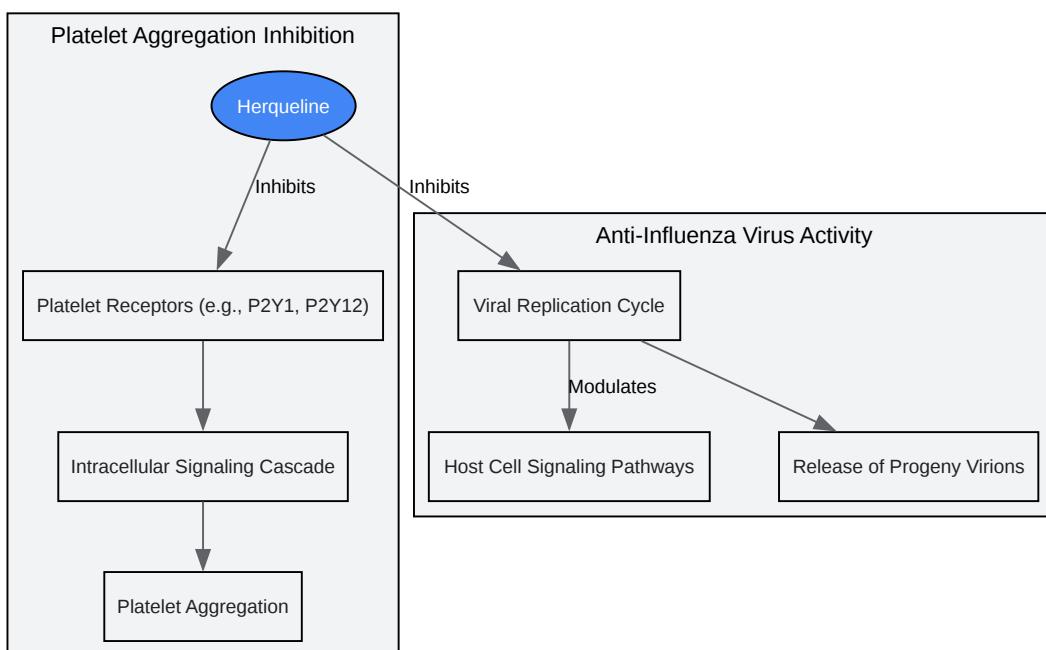
Influenza Virus Inhibition: The mechanism of action for its anti-influenza activity is an area of active research. It is known that influenza virus infection can modulate various host cell

signaling pathways, including the Raf/MEK/ERK and PI3K/Akt pathways, to facilitate its replication.^[2] Future studies may investigate whether **herqueline** interferes with these virus-induced signaling events.

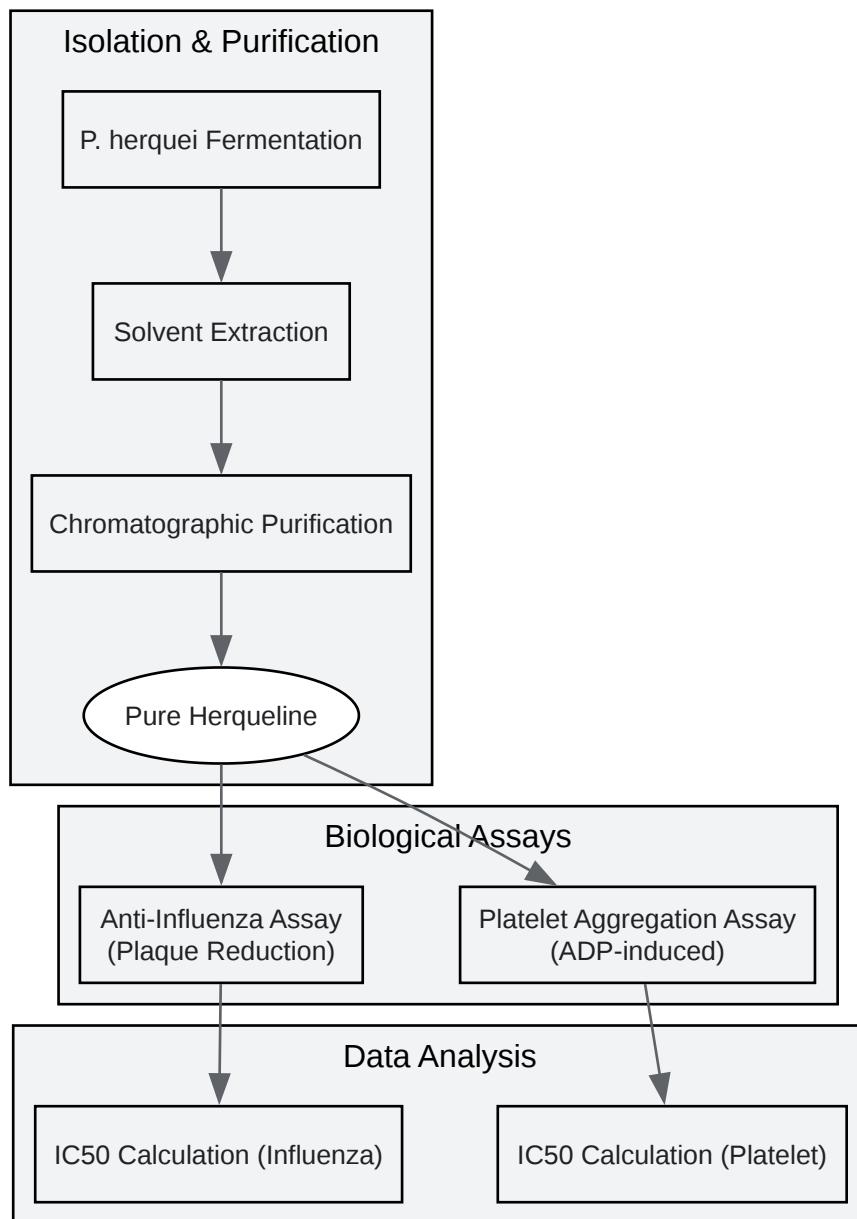
Platelet Aggregation Inhibition: The inhibition of ADP-induced platelet aggregation suggests that **herqueline** may interfere with purinergic signaling in platelets. ADP-induced platelet activation is a complex process involving multiple signaling pathways downstream of the P2Y1 and P2Y12 receptors, leading to an increase in intracellular calcium and activation of integrin $\alpha IIb\beta 3$.^[3] **Herqueline**'s mechanism may involve antagonism of these receptors or interference with downstream signaling cascades.

Logical Relationship of Biological Effects

Logical Relationships of Herqueline's Biological Effects



General Experimental Workflow for Herqueline Bioactivity

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